(2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine
Description
Properties
IUPAC Name |
2-methoxy-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO2/c1-17-6-5-16-8-10-3-2-4-11(7-10)18-9-12(13,14)15/h2-4,7,16H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRWNZZANSJVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=CC=C1)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Alkoxylation of 3-Hydroxybenzaldehyde
The introduction of the trifluoroethoxy group onto the aromatic ring is achieved through a Ullmann-type coupling reaction. Adapting methods from flecainide synthesis (), 3-hydroxybenzaldehyde reacts with sodium 2,2,2-trifluoroethanolate in the presence of copper(I) bromide (CuBr) and N,N-dimethylformamide (DMF) at 100–105°C for 24 hours. The reaction proceeds via nucleophilic aromatic substitution, with the hydroxyl group displaced by the trifluoroethoxy moiety:
This method yields 68–72% of the aldehyde intermediate, with purity confirmed by NMR (δ 10.0 ppm, singlet, aldehyde proton) and NMR (δ -75.3 ppm, triplet, CF) ().
Alternative Route: Trifluoroethyl Triflate Alkylation
A higher-yielding approach utilizes trifluoroethyl triflate as the alkylating agent. 3-Hydroxybenzaldehyde is treated with trifluoroethyl triflate (1.2 equiv) and potassium carbonate (KCO) in acetone at 60°C for 12 hours, achieving 85% yield (). The reaction is quenched with water, and the product is extracted with dichloromethane, dried over MgSO, and concentrated.
Reductive Amination Route to the Target Amine
Reaction of 3-(2,2,2-Trifluoroethoxy)benzaldehyde with 2-Methoxyethylamine
The aldehyde intermediate undergoes reductive amination with 2-methoxyethylamine (1.5 equiv) in methanol, using sodium cyanoborohydride (NaBHCN) as the reducing agent. The reaction is conducted at room temperature for 18 hours under nitrogen atmosphere, with acetic acid (0.5 equiv) added to maintain a mildly acidic pH ():
The crude product is purified via silica gel chromatography (eluent: 95:4.5:0.5 dichloromethane/methanol/ammonia), yielding 74% of the target amine as a colorless oil.
Optimization of Reaction Conditions
Key parameters affecting yield include:
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Stoichiometry : A 1.5-fold excess of 2-methoxyethylamine minimizes imine dimerization.
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pH Control : Acetic acid (pH 4–5) enhances imine formation while suppressing borohydride decomposition.
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Solvent : Methanol outperforms ethanol or THF due to superior solubility of intermediates.
Nucleophilic Substitution Route Using Benzyl Halides
Synthesis of 3-(2,2,2-Trifluoroethoxy)benzyl Bromide
The aldehyde intermediate is reduced to 3-(2,2,2-trifluoroethoxy)benzyl alcohol using sodium borohydride (NaBH) in ethanol, followed by bromination with phosphorus tribromide (PBr) in dichloromethane at 0°C. The benzyl bromide is isolated in 65% yield after distillation under reduced pressure.
Coupling with 2-Methoxyethylamine
The benzyl bromide (1.0 equiv) reacts with 2-methoxyethylamine (2.0 equiv) in acetonitrile at 60°C for 8 hours, yielding 58% of the target amine. However, this route is less efficient than reductive amination due to competing elimination and over-alkylation side reactions.
Analytical Characterization and Purification
Spectroscopic Data
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NMR (400 MHz, CDCl): δ 7.40–7.25 (m, 4H, Ar-H), 4.20 (q, Hz, 2H, OCHCF), 3.75 (s, 2H, NCHAr), 3.55 (t, Hz, 2H, OCHCHN), 3.35 (s, 3H, OCH), 2.70 (t, Hz, 2H, CHN).
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NMR (376 MHz, CDCl): δ -75.1 (t, Hz, CF).
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MS (ESI+) : m/z 306.1 [M+H].
Purification Techniques
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Crystallization : The amine is converted to its hydrochloride salt by treatment with HCl gas in ethyl acetate, yielding crystalline material (mp 122–124°C) after recrystallization from isopropanol ().
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Chromatography : Neutral alumina chromatography (eluent: hexane/ethyl acetate 7:3) removes residual aldehyde and imine byproducts.
Comparative Evaluation of Synthetic Routes
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Yield | 74% | 58% |
| Purity | >98% | 92% |
| Reaction Time | 18 hours | 8 hours |
| Scalability | Excellent | Moderate |
| Byproducts | Minimal | Dimerization products |
Reductive amination is favored for its higher yield and scalability, despite longer reaction times.
Industrial-Scale Considerations
For kilogram-scale production, the reductive amination route is optimized as follows:
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Continuous Flow Reactor : Enhances mixing and heat transfer, reducing reaction time to 4 hours.
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In Situ Monitoring : FTIR tracks imine formation and reduction in real time.
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Solvent Recovery : Methanol is distilled and reused, reducing waste.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Solvents: Dichloromethane, toluene
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methoxyethylamine group can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a. [2-(2,2,2-Trifluoroethoxy)phenyl]methanamine
- Structure : The trifluoroethoxy group is at the 2-position of the phenyl ring instead of the 3-position.
- This positional isomer may exhibit lower solubility due to increased molecular planarity .
b. {[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine
- Structure : Contains 3,5-dimethyl and 4-trifluoroethoxy groups on the phenyl ring.
- Impact : Methyl groups at the 3- and 5-positions increase steric bulk and electron-donating effects, counteracting the electron-withdrawing nature of the trifluoroethoxy group. This could enhance stability in acidic environments but reduce reactivity in nucleophilic substitutions compared to the target compound .
Variations in the Amine Side Chain
a. (3-Bromothiophen-2-yl)methylamine
- Structure : Replaces the phenyl ring with a 3-bromothiophene moiety.
- The methoxyethylamine chain remains intact, suggesting similar solubility profiles to the target compound. However, the absence of a trifluoroethoxy group reduces lipophilicity .
b. (2-Methoxyethyl)(3-phenylpropyl)amine
- Structure : Features a 3-phenylpropyl group instead of a benzyl moiety.
- Impact: The longer alkyl chain increases hydrophobicity (logP ~2.8 estimated) and may enhance blood-brain barrier penetration.
Fluorinated Group Modifications
a. Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine
- Structure : Substitutes trifluoroethoxy with a trifluoromethyl group at the 3-position.
- Impact: The trifluoromethyl group is more electronegative and smaller than trifluoroethoxy, leading to stronger electron-withdrawing effects. This may increase acidity of the adjacent amino group (pKa ~8.5 vs. ~9.2 for the target compound) and alter binding interactions in biological systems .
b. 2-(Thiophen-2-yl)ethylamine
- Structure : Directly attaches a trifluoroethyl group to the amine.
- Impact : The trifluoroethyl group increases electron deficiency at the nitrogen, reducing basicity (pKa ~7.0) compared to the target compound’s methoxyethylamine (pKa ~9.0). This structural difference could affect protonation states under physiological conditions .
Implications for Research and Development
- Drug Design : The trifluoroethoxy group in the target compound offers a balance between lipophilicity and metabolic resistance, making it suitable for CNS-targeted therapies. Comparatively, trifluoromethyl analogs (e.g., ) may be more suited for enzyme inhibition due to stronger electron withdrawal .
- Synthetic Routes: The synthesis of the target compound likely involves nucleophilic substitution of 3-hydroxybenzyl bromide with trifluoroethanol, followed by amine alkylation with 2-methoxyethyl chloride, as seen in analogous syntheses ().
Biological Activity
(2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is a compound with potential biological activity that has garnered interest in pharmaceutical research. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The chemical formula of this compound includes a methoxyethyl group and a trifluoroethoxy-substituted phenyl moiety. This unique structure may influence its solubility, bioavailability, and interaction with biological systems.
- CAS Number : 1483912-44-2
- Molecular Weight : Information not directly available but can be calculated based on the molecular formula.
- Melting Point : Not specified in the available literature.
Pharmacological Effects
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Anticancer Activity : Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. For instance, studies on related phenyl derivatives have reported IC50 values indicating effective cytotoxicity against various cancer cell lines.
These findings suggest that this compound may possess similar anticancer properties that warrant further exploration.
Compound Cell Line IC50 (µM) Example A HepG2 21.00 Example B MCF-7 26.10 - VEGFR Inhibition : Some studies highlight the potential of compounds with similar functional groups to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. The design of such compounds often focuses on optimizing binding interactions within the VEGFR active site.
Toxicity and Safety Profile
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential for evaluating the safety of new compounds. Preliminary computational models can predict the pharmacokinetic properties and potential toxicity of this compound. However, empirical data from in vitro and in vivo studies are necessary for comprehensive safety assessments.
Case Studies and Research Findings
Research focusing on related compounds provides insights into the biological activities that may also apply to this compound:
- A study demonstrated that modifications in the phenyl ring could enhance anticancer activity by improving binding affinity to target proteins involved in cancer progression .
- Another investigation into similar amine derivatives revealed their potential as selective inhibitors of protein kinases involved in cell signaling pathways critical for cancer cell survival .
Q & A
Q. What are the optimized synthetic routes for (2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine?
The synthesis typically involves a multi-step approach:
- Step 1 : Alkylation of 3-(2,2,2-trifluoroethoxy)benzyl chloride with 2-methoxyethylamine under anhydrous conditions in chloroform or dichloromethane.
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound .
- Key Reagents : Potassium carbonate (base), chloroform (solvent), and controlled heating (40–60°C) to minimize side reactions .
Q. How is the compound characterized to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the methoxyethyl and trifluoroethoxybenzyl groups. The trifluoroethoxy group shows a distinct triplet in ¹⁹F NMR at δ -75 to -80 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 335.13 for C₁₃H₁₇F₃NO₂) .
- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .
Advanced Research Questions
Q. What strategies mitigate competing reactions during synthesis (e.g., over-alkylation or hydrolysis)?
- Temperature Control : Maintain reaction temperatures below 60°C to prevent decomposition of the trifluoroethoxy group .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) protection for the benzylamine intermediate to block undesired nucleophilic attacks .
- Solvent Selection : Anhydrous chloroform minimizes hydrolysis of the trifluoroethoxy moiety compared to polar solvents like DMF .
Q. How does the trifluoroethoxy group influence the compound’s chemical stability and reactivity?
- Stability : The electron-withdrawing trifluoroethoxy group enhances resistance to oxidative degradation (e.g., under H₂O₂ or KMnO₄) compared to methoxy analogs .
- Reactivity : The group increases electrophilicity at the benzyl position, facilitating nucleophilic substitutions (e.g., SN2 reactions with thiols or amines) .
- Table 1 : Stability comparison under oxidative conditions:
| Compound Derivative | Half-life (H₂O₂, 25°C) |
|---|---|
| Trifluoroethoxy | >48 hours |
| Methoxy | 6–8 hours |
Q. What are the challenges in analyzing metabolic byproducts of this compound in biological systems?
- Detection : Use LC-MS/MS with electrospray ionization (ESI) to identify phase I metabolites (e.g., O-demethylation products) .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges isolates metabolites from plasma or urine .
- Key Metabolites :
- N-Oxide derivative (m/z 351.14): Formed via hepatic oxidation.
- Hydrolyzed trifluoroethanol (m/z 149.02): Detected in urine .
Methodological Considerations
Q. How to resolve discrepancies in biological activity data across studies?
- Assay Standardization : Use a common cell line (e.g., HEK-293) and control compounds (e.g., reference agonists/antagonists) to normalize activity measurements .
- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to calculate accurate IC₅₀/EC₅₀ values .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. What computational methods predict the compound’s binding affinity to target receptors?
- Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., GPCRs) to simulate ligand-receptor interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2.0 Å acceptable) .
- Key Interactions : Hydrogen bonding between the methoxyethyl group and Serine-203 residue in receptor pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
